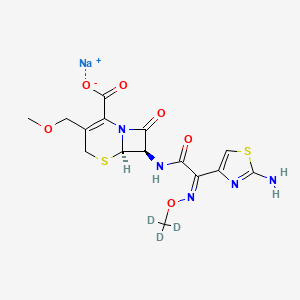
Cefpodoxime-d3 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefpodoxime-d3 (sodium) is a deuterium-labeled version of cefpodoxime sodium, a third-generation cephalosporin antibiotic. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of cefpodoxime. The deuterium labeling allows for more precise tracking and quantification in various biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cefpodoxime-d3 (sodium) involves the incorporation of deuterium atoms into the cefpodoxime molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated methanol in the presence of a base to replace the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of cefpodoxime-d3 (sodium) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-speed homogenization and precipitation techniques to ensure the incorporation of deuterium atoms. The use of deuterated solvents and reagents is optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
Cefpodoxime-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cefpodoxime-d3 (sodium) can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of alcohols or amines .
科学研究应用
Cefpodoxime-d3 (sodium) is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of cefpodoxime in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of cefpodoxime.
Drug Development: Used as a tracer in drug development to study the pharmacodynamics and pharmacokinetics of new drug candidates.
Clinical Research: Employed in clinical research to understand the effects of cefpodoxime on different patient populations
作用机制
Cefpodoxime-d3 (sodium) exerts its effects by inhibiting bacterial cell wall synthesis. The active metabolite of cefpodoxime binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls. This inhibition leads to the disruption of cell wall synthesis, resulting in bacterial cell death .
相似化合物的比较
Cefpodoxime-d3 (sodium) can be compared with other cephalosporin antibiotics, such as cefuroxime and cephalexin. While all these compounds belong to the cephalosporin class, they differ in their spectrum of activity, pharmacokinetics, and clinical applications:
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity against Gram-negative bacteria.
Cephalexin: A first-generation cephalosporin primarily effective against Gram-positive bacteria.
Cefpodoxime: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria and better stability against beta-lactamase enzymes .
Cefpodoxime-d3 (sodium) is unique due to its deuterium labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies.
属性
分子式 |
C15H16N5NaO6S2 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H17N5O6S2.Na/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7;/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24);/q;+1/p-1/b19-8-;/t9-,13-;/m1./s1/i2D3; |
InChI 键 |
JNMXSNGAMPXCDR-FMCBUBRJSA-M |
手性 SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)[O-].[Na+] |
规范 SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


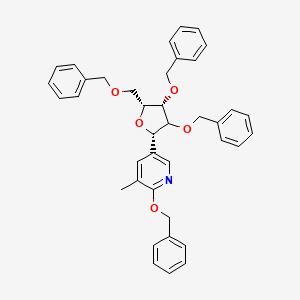
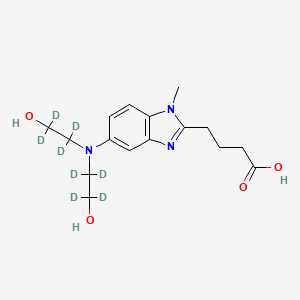
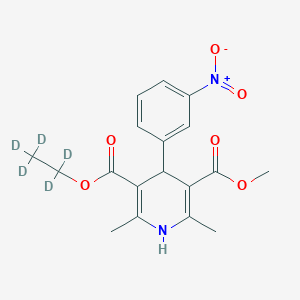
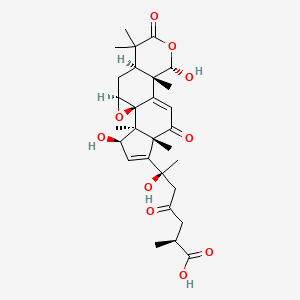
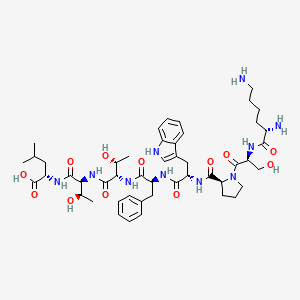

![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)
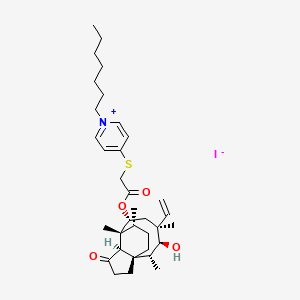


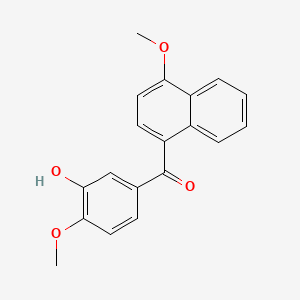
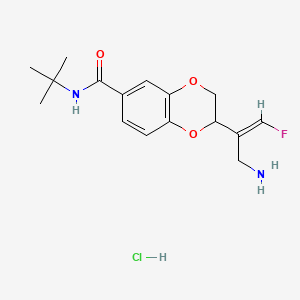
![4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12409003.png)
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
